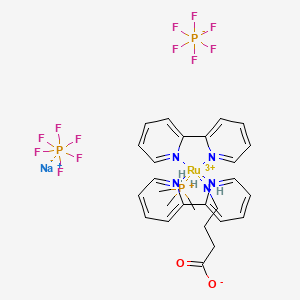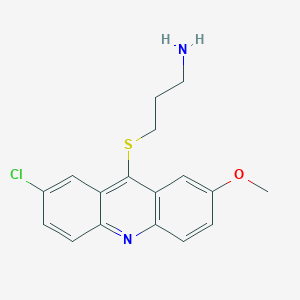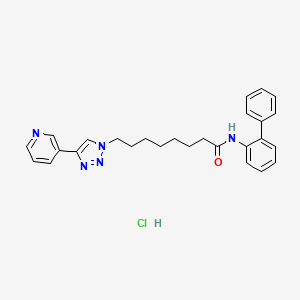
Cell Activation Cocktail 500X
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Contains the following compounds: Monensin sodium salt (1.5 mM), Phorbol 12-myristate 13-acetate (0.0405 mM) and Ionomycin calcium salt (0.67 mM). Cocktail is provided as 1 ml of 500X concentrate in ethanol.
Applications De Recherche Scientifique
High Hydrostatic Pressure Protection in Pectinase Cocktails : The use of enzyme cocktails, including pectinase, is prominent in the production of commercial apple juice. Research demonstrates that high hydrostatic pressure can protect these enzyme cocktails from thermal inactivation, highlighting the potential for enhancing the stability and efficiency of such enzyme mixtures in food processing applications (Tomlin et al., 2013).
Dendritic Cells and Clinical Grade Immune Responses : In immunology, dendritic cells treated with certain maturation cocktails, including cytokines and ligands, can produce biologically active IL-12p70. This facilitates optimal T cell activation and supports the development of CD8+ cytotoxic T lymphocytes, offering insights for large-scale cancer vaccine development (Zobywalski et al., 2007).
Cytochrome P450 Induction Assessment : Research utilizing a cocktail of P450 substrate probes in an immortalized human hepatocyte cell line has demonstrated the utility of such approaches in assessing major P450 enzymes' induction. This insight is crucial in drug metabolism and disposition studies (Youdim et al., 2007).
Inhibition of Nuclear Protein Import by Hydrogen Peroxide : Studies using a cytosolic nuclear import cocktail treated with H2O2 show that it can inhibit nuclear protein import. This effect is mediated by the activation of the MAP kinase, revealing important mechanisms in cellular responses to oxidative stress (Czubryt et al., 2000).
Immunomagnetic Isolation of Human Naïve T Cells : The use of antibody cocktails for the efficient isolation of untouched human naïve T cells from blood samples demonstrates the importance of specific cell isolation techniques in foundational research into infectious diseases, cancer, and transplantation (Ewen et al., 2018).
Efficient Quantification of Immune Cells in Human Blood : Innovative antibody cocktails have been developed for the efficient analysis of innate immune cells and T cell subsets in human blood. This approach is crucial in clinical trials of vaccines and therapies for cancer, trauma, autoimmune, and infectious diseases (Draxler et al., 2017).
Inhibition and Deactivation in Enzymatic Hydrolysis : Research on the effects of ionic liquids on enzyme cocktails used in cellulose hydrolysis reveals important considerations for biocatalyst inhibition and deactivation, contributing to more efficient biofuel production processes (Nemestóthy et al., 2017).
Promoting Cell Reprogramming for Tissue Regeneration : A study found that a combination of small chemical compounds, including drug cocktails, can promote cell reprogramming in vitro, thereby improving liver regeneration and function after acute injuries. This suggests a novel strategy for regenerative medicine (Tang & Cheng, 2017).
Inducing Inflammatory Cytokines in Dendritic Cells : Research on dendritic cells treated with novel TLR-agonist and cytokine-based cocktails highlights the potential for therapeutic intervention in inflammatory diseases by targeting dendritic cells to suppress their maturation into an inflammatory phenotype (Jensen & Gad, 2010).
Inhibition of Intimal Thickening after Vascular Injury : A study utilizing a cocktail of vascular endothelial growth factor and cyclic RGD peptide demonstrated its ability to inhibit neointima formation and accelerate re-endothelialization following vascular injury. This approach could be pivotal in treating restenosis and stimulating revascularization (Li et al., 2016).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



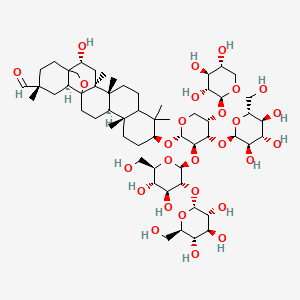
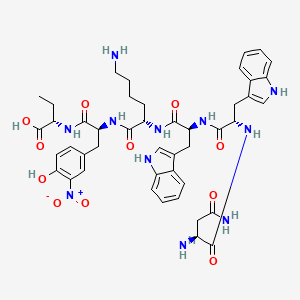
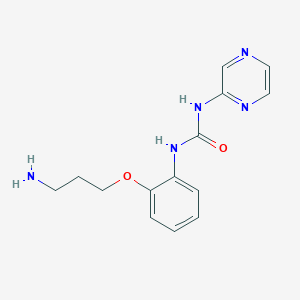
![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)
